Procainamide Hydrochloride

Description

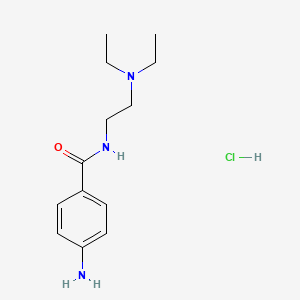

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTXGJFUQRCPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-06-9 (Parent) | |

| Record name | Procainamide hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2049422 | |

| Record name | Procainamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855728 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

614-39-1 | |

| Record name | Procainamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procainamide hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | procainamide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Procainamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procainamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI4064O0LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Procainamide Hydrochloride: A Technical Guide to its Discovery, History, and Application in Arrhythmia Treatment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of procainamide (B1213733) hydrochloride, a cornerstone in the pharmacological management of cardiac arrhythmias. This document details its historical discovery, mechanism of action, pharmacokinetic profile, and clinical application, with a focus on the experimental evidence that has defined its therapeutic role.

Discovery and History: A Quest for a Quinidine Alternative

The development of procainamide hydrochloride was born out of a necessity that arose during World War II. The conflict disrupted the supply of cinchona bark, the natural source of quinidine, which was the primary antiarrhythmic agent at the time.[1][2] This scarcity spurred research into synthetic alternatives.

Scientists turned their attention to procaine (B135), a local anesthetic, which was observed to have cardiac effects similar to quinidine. In 1936, Mautz discovered that direct application of procaine to the myocardium elevated the ventricular threshold for electrical stimulation, demonstrating its antiarrhythmic potential.[1] However, procaine's utility was limited by its short duration of action due to rapid enzymatic hydrolysis and its propensity to cause central nervous system side effects like tremors and respiratory depression.[1]

This led to the systematic investigation of procaine analogs. By replacing the ester linkage in procaine with a more stable amide group, researchers synthesized procainamide. This structural modification successfully prolonged the drug's half-life while retaining its antiarrhythmic properties.[1] Following extensive preclinical and clinical evaluation, this compound was approved by the US Food and Drug Administration (FDA) on June 2, 1950, and was subsequently marketed under the brand name Pronestyl by Bristol-Myers Squibb in 1951.[1] An extended-release formulation, Procanbid, was later approved in January 1996.[1]

Mechanism of Action: A Class Ia Antiarrhythmic

Procainamide is classified as a Class Ia antiarrhythmic agent according to the Vaughan Williams classification system.[1][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (INa) in cardiomyocytes.[1][3][4]

By binding to the open state of these channels, procainamide slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[3][5] This action decreases the maximum rate of depolarization (Vmax), leading to slowed conduction velocity in the atria, ventricles, and His-Purkinje system.[1][4]

In addition to its effects on sodium channels, procainamide also blocks the delayed rectifier potassium current (IKr).[1] This prolongs the duration of the action potential and increases the effective refractory period of cardiac tissue.[3] The combined effects of sodium and potassium channel blockade contribute to its efficacy in suppressing both atrial and ventricular arrhythmias by interrupting re-entrant circuits and reducing ectopic pacemaker activity.[3]

Data Presentation: Pharmacokinetics and Clinical Efficacy

Pharmacokinetic Properties

Procainamide exhibits predictable pharmacokinetic properties, although variations exist based on patient-specific factors such as renal and cardiac function.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 85% | [1] |

| Protein Binding | 15-20% | [1] |

| Volume of Distribution | 1.8-1.9 L/kg | [6] |

| Elimination Half-life | 2.5-4.5 hours | [1] |

| Metabolism | Hepatic (CYP2D6-mediated) to N-acetylprocainamide (NAPA) | [1] |

| Excretion | Renal | [1] |

Pharmacokinetics in Specific Populations:

| Population | Key Findings | Reference |

| Acute Myocardial Infarction | Normal half-life, volume of distribution, and clearance. | [6] |

| Congestive Heart Failure | Normal half-life, volume of distribution, and clearance. | [6] |

| Renal Failure | Prolonged elimination half-life (up to 15.3 hours). | [7] |

| Continuous Ambulatory Peritoneal Dialysis | Reduced oral clearance and prolonged elimination half-life. | [7] |

Clinical Efficacy in Arrhythmia Treatment

Procainamide has been evaluated in numerous clinical trials for the treatment of various arrhythmias.

Table 2: Comparative Efficacy of Intravenous Procainamide in Terminating Ventricular Tachycardia (PROCAMIO Study)

| Outcome | Procainamide (n=33) | Amiodarone (B1667116) (n=29) | p-value | Reference |

| Tachycardia Termination within 40 min | 67% | 38% | 0.026 | [8] |

| Major Cardiac Adverse Events within 40 min | 9% | 41% | 0.006 | [8] |

Table 3: Efficacy of Intravenous Procainamide in Converting Atrial Fibrillation

| Study | Procainamide Conversion Rate | Comparator | Comparator Conversion Rate | p-value | Reference |

| Xanthos et al. | 82.7% | Amiodarone | 81.4% | NS | [9] |

| Capucci et al. | 65% | Flecainide (B1672765) | 92% | <0.001 | [10] |

| Kochiadakis et al. | 50.9% | Placebo | 28.1% | ~0.012 | [11] |

Table 4: Dose-Response of Procainamide in Suppressing Inducible Ventricular Tachycardia

| Incremental Dose | Mean Plasma Concentration (mg/L) | Suppression of VT Induction | Reference |

| 7.5 mg/kg | 5.5 ± 1.2 | 8 of 31 patients | [12] |

| 15 mg/kg | 9.0 ± 1.6 | Additional patients | [12] |

| 22.5 mg/kg | 12.6 ± 2.2 | Additional patients | [12] |

| 30 mg/kg | 16.3 ± 3.2 | - | [12] |

Experimental Protocols

Preclinical Evaluation of Antiarrhythmic Effects in a Canine Model

Objective: To characterize the electrophysiological effects of procainamide and its active metabolite, N-acetylprocainamide (NAPA), on isolated canine cardiac Purkinje fibers.

Methodology:

-

Tissue Preparation: Purkinje fibers are dissected from the hearts of anesthetized dogs.

-

Electrophysiological Recording: Standard microelectrode techniques are used to record intracellular action potentials. The tissue is superfused with Tyrode's solution maintained at 36°C and stimulated at a basic cycle length of 1000 ms.

-

Drug Application: Procainamide and NAPA are added to the superfusate at various concentrations, both alone and in combination.

-

Data Analysis: Changes in action potential parameters, including maximum upstroke velocity (Vmax), action potential duration at 50% and 90% repolarization (APD50 and APD90), and effective refractory period (ERP), are measured and compared to baseline values.[13][14]

Clinical Trial Protocol for Acute Treatment of Wide QRS Complex Tachycardia (PROCAMIO Study)

Objective: To compare the safety and efficacy of intravenous procainamide versus intravenous amiodarone for the acute treatment of hemodynamically stable wide QRS complex monomorphic tachycardia.

Methodology:

-

Study Design: A multicenter, prospective, randomized, open-label clinical trial.

-

Patient Population: Adult patients with regular wide QRS tachycardia (≥120 bpm) who are hemodynamically stable.

-

Randomization and Intervention: Patients are randomized in a 1:1 ratio to receive either:

-

Procainamide: 10 mg/kg administered intravenously over 20 minutes.

-

Amiodarone: 5 mg/kg administered intravenously over 20 minutes.

-

-

Primary Endpoint: Incidence of major cardiac adverse events within 40 minutes of infusion initiation.

-

Secondary Endpoints: Tachycardia termination, hypotension, and bradycardia.

-

Monitoring: Continuous electrocardiographic (ECG) and blood pressure monitoring is performed during and after drug infusion.[8]

Mandatory Visualization

Signaling Pathway of Procainamide Action

References

- 1. Procainamide - Wikipedia [en.wikipedia.org]

- 2. Antiarrhythmic drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procainamide pharmacokinetics in patients with acute myocardial infarction or congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Procainamide pharmacokinetics in patients on continuous ambulatory peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative study of intravenous amiodarone and procainamide in the treatment of atrial fibrillation of recent onset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of flecainide and procainamide in cardioversion of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Electrophysiologic interactions of procainamide and N-acetylprocainamide in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation of the electrophysiological and antiarrhythmic properties of the N-acetyl metabolite of procainamide with plasma and tissue drug concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Procainamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procainamide (B1213733) hydrochloride is a well-established pharmaceutical agent classified as a Class IA antiarrhythmic drug.[1][2] It is the hydrochloride salt of procainamide, an amide derivative of procaine.[1] This technical guide provides a comprehensive overview of the chemical properties and structural features of procainamide hydrochloride, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Chemical Structure and Identification

This compound is a synthetic organic compound with a distinct chemical structure that dictates its physicochemical properties and biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | [1] |

| CAS Number | 614-39-1 | [1][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₃H₂₂ClN₃O | [1][3][4][7] |

| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl | [1] |

| InChI Key | ABTXGJFUQRCPNH-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 271.79 g/mol | [3][4][7][8][10] |

| Appearance | White to light yellow crystalline powder | [3][11][12] |

| Melting Point | 165-169 °C | [3][8][12][13][14] |

| pKa | 9.23 (for the free base) | [2][15] |

| Solubility | Very soluble in water; Freely soluble in ethanol (B145695) and methanol; Slightly soluble in chloroform; Practically insoluble in ether and benzene. | [3][8][11][12][14] |

| Hygroscopicity | Hygroscopic | [3][11][12] |

| pH of 10% aqueous solution | 5.0 - 6.5 | [8][11] |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification, characterization, and quantification of this compound.

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| UV-Vis Spectroscopy | λmax: ~278 nm in water | [8][14][16] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O, C-N, and aromatic C-H bonds. | [17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra confirm the chemical structure. | [17] |

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

Caption: Workflow for melting point determination.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[18]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Heating: A rapid heating rate is initially applied to obtain an approximate melting point.[18]

-

Fine Measurement: The determination is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.[18]

-

Observation and Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[18]

Solubility Determination (Shake-Flask Method)

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)

Caption: Workflow for pKa determination.

Protocol:

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of purified water.[18]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.[18]

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.[18]

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[19]

Spectroscopic Analysis

Protocol:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water or 0.1 N HCl).[4] A series of standard solutions of known concentrations are prepared by serial dilution.

-

Instrument Parameters: A UV-Vis spectrophotometer is set to scan a wavelength range that includes the expected λmax (e.g., 200-400 nm). The instrument is blanked with the solvent.

-

Measurement: The absorbance of each standard solution is measured at the λmax (~278 nm).

-

Calibration Curve: A calibration curve of absorbance versus concentration is plotted.

-

Sample Analysis: The absorbance of an unknown sample solution is measured, and its concentration is determined from the calibration curve.

Caption: Workflow for FT-IR KBr pellet preparation.

Protocol:

-

Sample Preparation: Approximately 1-2 mg of dry this compound is thoroughly ground with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[20][21][22][23]

-

Pellet Formation: The mixture is transferred to a die and pressed under high pressure (several tons) to form a thin, transparent pellet.[20][22]

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Parameters: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition and Processing: The free induction decay (FID) is acquired and then Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mechanism of Action: Signaling Pathway

This compound exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in the heart muscle.[1]

Caption: Signaling pathway of this compound.

This blockade of sodium channels slows the rate of depolarization of the cardiac action potential (Phase 0), which in turn slows the conduction velocity of the electrical impulse through the heart.[1] Additionally, procainamide prolongs the effective refractory period of the cardiac tissue. These combined effects help to suppress abnormal heart rhythms.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The tabulated data, detailed experimental protocols, and visualizations offer a comprehensive resource for professionals in the fields of pharmaceutical science, drug development, and analytical chemistry. A thorough understanding of these fundamental characteristics is essential for the effective and safe use of this important antiarrhythmic agent.

References

- 1. This compound | C13H22ClN3O | CID 66068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. This compound | 614-39-1 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound [drugfuture.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. usbio.net [usbio.net]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. chembk.com [chembk.com]

- 13. This compound | CAS#:7699-39-0 | Chemsrc [chemsrc.com]

- 14. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. UV-Vis Spectrum of Procainamide | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scienceijsar.com [scienceijsar.com]

- 21. shimadzu.com [shimadzu.com]

- 22. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 23. eng.uc.edu [eng.uc.edu]

A Technical Guide to Procainamide Hydrochloride for Enhanced Glycan Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of procainamide (B1213733) hydrochloride as a fluorescent label for glycan analysis. It covers the core fluorescent properties, comparative performance data, the underlying chemistry, and detailed protocols for its application in modern analytical workflows, including hydrophilic interaction liquid chromatography (HILIC) with fluorescence and mass spectrometry detection.

Core Physicochemical and Fluorescent Properties

Procainamide (4-amino-N-[2-(diethylamino)ethyl] benzamide) has emerged as a superior alternative to traditional fluorescent labels like 2-aminobenzamide (B116534) (2-AB) for glycan analysis.[1] Its chemical structure includes a fluorescent aromatic amine group for optical detection and a basic tertiary amine tail—the 2-(diethylamino)ethyl group—which offers a high proton affinity.[2][3] This latter feature significantly enhances ionization efficiency in positive-ion mode electrospray ionization-mass spectrometry (ESI-MS), a key advantage over labels like 2-AB which are known for poor ionization.[2][4][5]

The stoichiometric, one-to-one attachment of procainamide to each glycan molecule via reductive amination allows for the accurate relative quantitation of different glycan species in a sample based on fluorescence signal intensity.[4][5]

Quantitative Performance Data

The selection of a fluorescent label is critical for achieving optimal sensitivity in both fluorescence (FLR) and mass spectrometry (MS) detection. Procainamide offers significant advantages in both areas compared to other common labels.

Table 1: Spectral Properties of Common Glycan Labels

| Label | Excitation Maxima (λex) | Emission Maxima (λem) |

|---|---|---|

| Procainamide (ProA) | ~310 nm | ~370 nm |

| 2-Aminobenzamide (2-AB) | ~250 nm | ~428 nm |

| RapiFluor-MS (RF-MS) | ~265 nm | ~425 nm |

Data compiled from multiple sources.[1][2][4]

Table 2: Comparative Performance Metrics vs. 2-AB

| Performance Metric | Procainamide (ProA) Enhancement | Key Benefit |

|---|---|---|

| Fluorescence (FLR) Signal | 3 to 15-fold higher | Improved detection and integration of lower intensity peaks.[2][5] |

| ESI-MS Signal Intensity | 10 to 50-fold higher | Enables identification of low-abundance glycan species not detectable with 2-AB.[4][6][7] |

| Labeling Efficiency | Similar to 2-AB | Robust and comparable reaction completion.[2] |

| Chromatographic Separation | Comparable to 2-AB | Maintains effective glycan profiling with similar HILIC separation.[2][4] |

Chemical Labeling Principle: Reductive Amination

Procainamide attaches to the reducing end of a free glycan through a two-step process known as reductive amination.[8][9][10]

-

Schiff Base Formation: The primary aromatic amine of procainamide nucleophilically attacks the aldehyde group of the open-ring form of the glycan, forming a reversible imine, also known as a Schiff base.[10]

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or the less toxic 2-picoline borane (B79455) (2-PB), is introduced to reduce the imine to a stable secondary amine, permanently conjugating the procainamide label to the glycan.[3][10]

Recent kinetic studies show that this labeling reaction can achieve over 95% efficiency within a single hour, facilitating its use in time-sensitive and high-throughput analytical workflows.[10][11]

Caption: Procainamide labeling via reductive amination.

General Experimental Workflow

The analysis of glycoproteins using procainamide labeling follows a standardized, multi-step workflow. This process is amenable to high-throughput automation and ensures reproducible, high-quality data for both relative quantitation and structural identification.

Caption: Standard workflow for procainamide-based glycan analysis.

Detailed Experimental Protocols

The following protocols provide a generalized methodology. Researchers should optimize specific parameters based on instrumentation and sample type.

Protocol 1: N-Glycan Labeling with Procainamide

This protocol is adapted from methodologies that utilize reductive amination with sodium cyanoborohydride.[2][5]

-

Preparation of Labeling Reagent:

-

Prepare the labeling solution by dissolving procainamide hydrochloride and sodium cyanoborohydride in a solvent mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. Note: Work in a fume hood when handling cyanoborohydride.

-

-

Sample Preparation:

-

Ensure N-glycans have been released from the glycoprotein (e.g., via PNGase F digestion) and are lyophilized or dried down in a reaction vial.

-

-

Labeling Reaction:

-

Add 10-20 µL of the procainamide labeling reagent to the dried glycan sample.

-

Vortex thoroughly to ensure complete dissolution.

-

Incubate the reaction mixture at 65°C for 1 to 2 hours. Studies have shown near-complete labeling occurs within the first hour.[10]

-

-

Post-Reaction:

-

After incubation, cool the samples to room temperature before proceeding to the purification step.

-

Protocol 2: Post-Labeling Purification via HILIC SPE

This step is crucial for removing excess procainamide label and other reaction components that can interfere with subsequent analysis.[2][5]

-

Cartridge Equilibration:

-

Equilibrate a HILIC solid-phase extraction (SPE) cartridge (e.g., a microelution plate or spin column) by washing with ultrapure water followed by an equilibration buffer (e.g., 85-95% acetonitrile).

-

-

Sample Loading:

-

Dilute the labeling reaction mixture with acetonitrile (B52724) to a final concentration of ~90%.

-

Load the diluted sample onto the equilibrated HILIC SPE cartridge.

-

-

Washing:

-

Wash the cartridge with a high-acetonitrile buffer (e.g., 96% acetonitrile, 1% trifluoroacetic acid) to remove excess procainamide, salts, and other hydrophobic impurities. Repeat the wash step 3-5 times.

-

-

Elution:

-

Elute the purified, procainamide-labeled glycans from the cartridge using an aqueous buffer (e.g., 200 mM ammonium (B1175870) acetate (B1210297) or ultrapure water).

-

-

Final Preparation:

-

The eluted sample can be dried down and reconstituted in the appropriate injection solvent for analysis or injected directly if the elution buffer is compatible with the analytical system.

-

Protocol 3: HILIC-UPLC-FLR-MS Analysis

This method provides both quantitative data from fluorescence detection and structural identification from mass spectrometry.[1][2][4]

-

Chromatographic System:

-

Instrument: An Acquity UPLC H-Class system or equivalent.[2]

-

Column: A HILIC column suitable for glycan separations (e.g., Waters ACQUITY UPLC Glycan BEH Amide, 1.7 µm).

-

Mobile Phase A: Ammonium formate (B1220265) (50-100 mM, pH 4.4) or equivalent.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a high percentage of Mobile Phase B to a lower percentage over 30-60 minutes to elute glycans by increasing hydrophilicity.

-

-

Fluorescence (FLR) Detector Settings:

-

Mass Spectrometer (MS) Settings:

-

Instrument: A Q-TOF or Orbitrap mass spectrometer capable of ESI.

-

Ionization Mode: Positive Ion Electrospray (ESI+). The basic tail on procainamide makes it ideal for this mode.[2]

-

Scan Range: A typical m/z range would be 400–2000 Da.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flow for maximal signal of labeled glycan standards.

-

Conclusion

This compound is a multifunctional and high-performance labeling reagent for glycan analysis. Its superior fluorescent brightness and, most notably, its ability to dramatically increase ESI-MS signal intensity make it an invaluable tool for both the routine quantitative profiling of major glycan species and the critical identification of low-abundance structures.[2][4][7] The straightforward, well-characterized reductive amination chemistry and compatibility with standard HILIC-UPLC-FLR-MS workflows position procainamide as a gold-standard choice for researchers in biopharmaceutical development and academic glycobiology.

References

- 1. waters.com [waters.com]

- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]

- 3. ludger.com [ludger.com]

- 4. ludger.com [ludger.com]

- 5. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The evaluation of a novel approach for the profiling and identification of N-linked glycan with a procainamide tag by HPLC with fluorescent and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ludger.com [ludger.com]

- 9. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Procainamide Hydrochloride: A Technical Guide to its Action as a Sodium Channel Blocker in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procainamide (B1213733) hydrochloride is a well-established Class IA antiarrhythmic agent that has been a subject of extensive research in cardiovascular pharmacology. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes, leading to significant alterations in the cardiac action potential. This technical guide provides an in-depth analysis of procainamide's effects, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Sodium Channel Blockade

Procainamide exerts its antiarrhythmic effects by binding to the open state of fast sodium channels in cardiac muscle cells.[1] This interaction decreases the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[1][2] The consequence of this action is a reduction in the maximum upstroke velocity (Vmax) of the action potential, which in turn slows the conduction of the electrical impulse throughout the heart.[2][3]

As a Class IA agent, procainamide exhibits intermediate kinetics in its association with and dissociation from the sodium channel.[4] This characteristic contributes to its "use-dependent" or "rate-dependent" block, where the inhibitory effect is more pronounced at faster heart rates.[4] At higher frequencies of cardiac stimulation, there is less time between action potentials for the drug to dissociate from the channel, leading to an accumulation of blocked channels.

In addition to its primary effect on sodium channels, procainamide also demonstrates moderate potassium channel blocking activity. This action contributes to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiomyocytes.[1]

Quantitative Electrophysiological Effects

The following tables summarize the quantitative effects of procainamide on key electrophysiological parameters of cardiomyocytes, compiled from various in vitro and in vivo studies.

| Parameter | Species/Model | Procainamide Concentration | Pacing Cycle Length (ms) | Change from Baseline | Reference |

| IC50 (Peak INa) | CHO cells expressing Nav1.5 | 554.4 ± 85.2 µM | N/A | N/A | [5] |

| IC50 (Late INa) | CHO cells expressing Nav1.5 | 487.5 ± 54.2 µM | N/A | N/A | [5] |

| Maximum Upstroke Velocity (Vmax) | Guinea Pig Papillary Muscle | 7 mM | Not specified | -68.7% | [3] |

| Action Potential Duration (APD) | Guinea Pig Papillary Muscle | 7 mM | Not specified | +209% (HDT) | [3] |

| Activation-Recovery Interval (ARI) | Sheep Ventricle (in vivo) | 20 mg/min IV for 20 min | 500-700 | +65.3 to +70.3 ms (B15284909) | [6] |

| Conduction Time | Canine Epicardium (in vivo) | Not specified (plasma: 277 ± 16 µmol/L) | 300 | >20% increase | [7] |

| HV Interval | Human (in vivo) | 10 mg/kg IV | Not specified | +11.9 ms (mean) | [8] |

HDT: Half-Decay Time, a measure of action potential duration.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of procainamide and a typical workflow for its evaluation.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol is designed to measure the effects of procainamide on the sodium current (INa) and action potentials of single cardiomyocytes.

a. Cell Preparation:

-

Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion with collagenase and protease.

-

Store the isolated, rod-shaped, and calcium-tolerant cells in a Tyrode's solution at room temperature for at least 45 minutes before use.[9]

b. Solutions:

-

External Solution (for INa measurement): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.[10]

-

Internal (Pipette) Solution (for INa measurement): (in mM) 110 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 20 EGTA; pH adjusted to 7.2 with CsOH.[10]

-

Procainamide Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water or an appropriate solvent. Dilute to final working concentrations in the external solution on the day of the experiment.

c. Recording Procedure:

-

Transfer isolated cardiomyocytes to a recording chamber on an inverted microscope stage and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 1-2 MΩ when filled with the internal solution.[11]

-

Establish a gigaohm seal and achieve the whole-cell configuration.

-

For INa measurement, clamp the cell at a holding potential of -120 mV. Elicit sodium currents using depolarizing voltage steps (e.g., to -20 mV for 50 ms).

-

Record baseline currents, then perfuse the chamber with the procainamide-containing external solution and record currents at steady-state.

-

To study use-dependent block, apply a train of depolarizing pulses at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) both before and after drug application.

Langendorff-Perfused Isolated Heart

This ex vivo model allows for the assessment of procainamide's effects on global cardiac electrophysiology and contractility, independent of systemic influences.

a. Heart Preparation:

-

Anesthetize an experimental animal (e.g., rat, rabbit) and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[12][13]

b. Perfusion and Measurement:

-

Allow the heart to stabilize for 20-30 minutes.

-

Place surface electrodes on the epicardium to record a pseudo-ECG.

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

-

Record baseline ECG parameters (PR interval, QRS duration, QT interval) and hemodynamic data.

-

Introduce procainamide into the perfusate at desired concentrations.

-

Record the changes in electrophysiological and hemodynamic parameters after the drug has reached a steady-state effect.

In Vivo Electrophysiology Study

This protocol is used to evaluate the effects of procainamide in a whole-animal model, providing insights into its clinical actions.

a. Animal Preparation:

-

Anesthetize a suitable animal model (e.g., canine, swine).

-

Introduce electrode catheters via peripheral arteries and veins and advance them to various locations within the heart under fluoroscopic guidance.

-

Record intracardiac electrograms from the atria, His bundle region, and ventricles.

b. Study Protocol:

-

Measure baseline electrophysiological intervals, including the HV interval (a measure of His-Purkinje conduction time).

-

Perform programmed electrical stimulation to assess refractory periods and the inducibility of arrhythmias.

-

Administer an intravenous infusion of procainamide (e.g., a loading dose of 15-18 mg/kg over 25-30 minutes, followed by a maintenance infusion of 1-4 mg/minute).[14]

-

Repeat the electrophysiological measurements and stimulation protocols after procainamide administration.

-

Continuously monitor systemic blood pressure and surface ECG. The infusion should be stopped if there is significant hypotension or if the QRS duration widens by more than 50% of the baseline value.[2][14]

Conclusion

Procainamide hydrochloride remains a valuable tool in both clinical and research settings for its potent effects on cardiac sodium channels. Its actions lead to a demonstrable slowing of conduction and prolongation of the refractory period in cardiomyocytes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals investigating the electrophysiological properties of this and other sodium channel-blocking agents. A thorough understanding of its mechanism and effects is crucial for its safe and effective application in the management of cardiac arrhythmias and for the development of novel antiarrhythmic therapies.

References

- 1. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

- 6. Effects of procainamide on transmural ventricular repolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of procainamide's effect on cardiac conduction in dogs by extracellular potassium concentration. A quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Procainamide administration during electrophysiology study--utility as a provocative test for intermittent atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reengineering an antiarrhythmic drug using patient hiPSC-cardiomyocytes to improve therapeutic potential and reduce toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiac Action Potential Protocol [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Langendorff heart - Wikipedia [en.wikipedia.org]

- 14. drugs.com [drugs.com]

procainamide hydrochloride for N-glycan labeling fundamental principles

An In-depth Technical Guide to Procainamide (B1213733) Hydrochloride for N-Glycan Labeling

Introduction

The analysis of N-linked glycans is a critical aspect of biopharmaceutical development and biomedical research, as glycosylation significantly influences protein function, stability, and immunogenicity. Effective analysis often requires the derivatization of glycans released from the protein backbone to enhance detection sensitivity. Procainamide hydrochloride has emerged as a superior fluorescent label for N-glycans, offering substantial advantages over traditional labels like 2-aminobenzamide (B116534) (2-AB).[1] This guide provides a comprehensive overview of the fundamental principles, quantitative performance, and detailed methodologies for using procainamide in N-glycan analysis.

Core Principles: The Chemistry of Reductive Amination

Procainamide labeling of N-glycans is achieved through a chemical process known as reductive amination.[2][3] This reaction stoichiometrically attaches one label to each glycan, which is essential for the relative quantification of different glycan species.[4] The process occurs in two main steps:

-

Schiff Base Formation: The aldehyde group present at the reducing end of the released N-glycan reacts with the primary aromatic amine of the procainamide molecule. This reaction is reversible and results in the formation of an imine, commonly known as a Schiff base.[2][5]

-

Reduction: The unstable Schiff base is then immediately and selectively reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage between the glycan and the procainamide tag.[2][6]

The key structural feature of procainamide is its tertiary amine tail (a diethylamino group), which possesses a high proton affinity.[4][5][7] This feature is the primary reason for the significantly enhanced ionization efficiency of procainamide-labeled glycans in positive-ion mode electrospray ionization mass spectrometry (ESI-MS).[1][4]

Caption: Procainamide labeling via two-step reductive amination.

Quantitative Performance and Comparison

Procainamide offers significant performance benefits over other common labeling agents, most notably 2-AB. Its primary advantages lie in superior sensitivity for both fluorescence (FLR) and mass spectrometry (MS) detection, which allows for the identification and quantification of low-abundance glycan species that might otherwise be missed.[4][8]

Table 1: Performance Comparison of N-Glycan Labeling Agents

| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProcA) | RapiFluor-MS (RF-MS) |

|---|---|---|---|

| Labeling Chemistry | Reductive Amination | Reductive Amination | Urea Linkage (from glycosylamine) |

| MS Signal Enhancement | Baseline | 10-50x higher than 2-AB[7][9] | ~2x higher than ProcA[7] |

| FLR Signal Intensity | Good | Higher than 2-AB[4][8] | Higher than 2-AB, lower than ProcA[7][10] |

| Labeling Time | ~2-3 hours | ~1-4 hours[10] | < 30 minutes |

| Primary Advantage | Well-established, cost-effective | High FLR and MS sensitivity | Very fast labeling, highest MS sensitivity |

| Primary Disadvantage | Poor ionization efficiency[3][4] | Longer labeling time than RF-MS | Higher cost |

Table 2: Excitation and Emission Wavelengths for Fluorescence Detection

| Labeling Agent | Excitation Wavelength (λex) | Emission Wavelength (λem) |

|---|---|---|

| 2-Aminobenzamide (2-AB) | 250 nm or 330 nm | 428 nm or 420 nm |

| Procainamide (ProcA) | 308 nm or 310 nm | 359 nm or 370 nm[11] |

Detailed Experimental Protocol

This protocol outlines a typical workflow for the release, labeling, and purification of N-glycans from a glycoprotein (B1211001) sample, such as a monoclonal antibody.

N-Glycan Release (Enzymatic)

This step uses the enzyme Peptide-N-Glycosidase F (PNGase F) to cleave the bond between the innermost GlcNAc of the N-glycan and the asparagine residue of the glycoprotein.

-

Denaturation: To 20-100 µg of glycoprotein in an aqueous solution, add a denaturing agent (e.g., final concentration of 0.1% RapiGest SF or similar). Incubate at 95-100°C for 3-5 minutes.

-

Reduction (Optional): Cool the sample. Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.

-

Alkylation (Optional): Cool to room temperature. Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

-

Digestion: Add a suitable buffer and PNGase F enzyme. Incubate overnight (12-16 hours) at 37°C.[5]

Procainamide Labeling Reaction

-

Prepare Labeling Reagent: In a fume hood, prepare the labeling solution by dissolving this compound (e.g., 11 mg) and sodium cyanoborohydride (e.g., 6 mg) in a solvent mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid (e.g., 70:30 v/v).[2][6] Vortex thoroughly to ensure complete dissolution. This reagent should be prepared fresh.

-

Dry Glycans: If the released glycans are in an aqueous solution, dry them completely using a vacuum centrifuge.

-

Incubation: Add the freshly prepared procainamide labeling solution to the dried N-glycans.[10] Seal the reaction vessel (e.g., 96-well plate or microcentrifuge tube) and mix well. Incubate at 65°C for 1 to 4 hours.[11]

Purification of Labeled N-Glycans

Excess labeling reagents must be removed prior to analysis as they can interfere with detection. Hydrophilic Interaction Liquid Chromatography Solid Phase Extraction (HILIC SPE) is the most common method.

-

Column Equilibration: Condition a HILIC SPE microspin column or plate by washing with water followed by an equilibration buffer (e.g., 85% acetonitrile).

-

Sample Loading: Add acetonitrile (B52724) to the labeling reaction mixture to bring the final concentration to >85%. Load this mixture onto the equilibrated HILIC SPE column.

-

Washing: Wash the column multiple times with a high-acetonitrile wash buffer (e.g., 85% acetonitrile, 1% trifluoroacetic acid) to remove excess procainamide and other hydrophobic contaminants.

-

Elution: Elute the purified, procainamide-labeled N-glycans from the column using an aqueous elution buffer (e.g., 200 mM ammonium (B1175870) acetate (B1210297) or pure water).[11]

-

Final Preparation: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent (e.g., 50% acetonitrile/water) for analysis by UPLC-FLR-MS.

Caption: High-level workflow for N-glycan analysis using procainamide.

Conclusion

This compound is a highly effective labeling agent for the analysis of N-linked glycans. It follows the robust and well-understood reductive amination procedure while providing a significant increase in both fluorescence and mass spectrometry detection sensitivity compared to the traditional 2-AB label. This enhanced sensitivity is crucial for the comprehensive characterization of glycosylation profiles, particularly for identifying and quantifying minor but potentially critical glycan species.[4] The detailed protocols and comparative data presented in this guide equip researchers and drug development professionals with the foundational knowledge to successfully implement procainamide labeling in their analytical workflows.

References

- 1. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]

- 4. ludger.com [ludger.com]

- 5. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The evaluation of a novel approach for the profiling and identification of N-linked glycan with a procainamide tag by HPLC with fluorescent and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Differences Between Procainamide Hydrochloride and Procaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procainamide (B1213733) and procaine (B135), while structurally analogous and sharing a common synthetic precursor, exhibit significant differences in their chemical properties, stability, and metabolic pathways. These differences, primarily stemming from the substitution of an ester linkage in procaine with a more stable amide linkage in procainamide, have profound implications for their clinical applications, with procainamide utilized as an antiarrhythmic agent and procaine as a local anesthetic. This technical guide provides a comprehensive comparison of the chemical and physical properties, synthesis, analytical differentiation, and metabolic fate of procainamide hydrochloride and procaine, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Procainamide and procaine are both derivatives of para-aminobenzoic acid (PABA) and feature a diethylaminoethyl side chain. The critical distinction lies in the linkage between the PABA core and the side chain: procainamide possesses an amide bond, whereas procaine has an ester bond. This seemingly minor structural alteration dramatically influences the molecule's chemical stability, resistance to enzymatic hydrolysis, and consequently, its pharmacokinetic profile and therapeutic application. Procainamide's increased stability allows for its systemic use as a Class IA antiarrhythmic agent, while procaine's rapid hydrolysis restricts its use to local anesthesia.[1] This guide will delve into the fundamental chemical differences that underpin the distinct pharmacological identities of these two important drugs.

Chemical and Physical Properties

The differing linkage between the aromatic ring and the diethylaminoethyl group in procainamide and procaine leads to notable differences in their physical and chemical properties. Procainamide is available as its hydrochloride salt to improve its solubility and stability for pharmaceutical formulations.

Table 1: Comparison of Chemical and Physical Properties

| Property | This compound | Procaine Hydrochloride |

| Chemical Structure | 4-amino-N-(2-(diethylamino)ethyl)benzamide hydrochloride | 2-(diethylamino)ethyl 4-aminobenzoate (B8803810) hydrochloride |

| Molecular Formula | C₁₃H₂₂ClN₃O[2][3] | C₁₃H₂₁ClN₂O₂ |

| Molecular Weight | 271.79 g/mol [2] | 272.77 g/mol |

| Melting Point | 165-170 °C[3] | 155-156 °C |

| pKa | 9.24 (for the tertiary amine)[4] | 8.9 (for the tertiary amine) |

| Solubility | Very soluble in water; soluble in ethanol; slightly soluble in chloroform; very slightly soluble in ether.[4] | Soluble in water and ethanol; slightly soluble in chloroform; almost insoluble in ether. |

| Chemical Stability | The amide bond is significantly more resistant to hydrolysis than the ester bond in procaine, leading to a longer plasma half-life.[1] | The ester bond is readily hydrolyzed by plasma esterases, resulting in a short duration of action. |

Synthesis

Both procainamide and procaine can be synthesized from a common starting material, p-nitrobenzoic acid. The key difference in their synthesis lies in the final steps that establish the amide or ester linkage.

Synthesis of Procaine Hydrochloride

A common synthetic route for procaine hydrochloride involves the following key steps:

-

Esterification: p-nitrobenzoic acid is reacted with 2-(diethylamino)ethanol (B1670525) in the presence of an acid catalyst to form the ester intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate.

-

Reduction: The nitro group of the intermediate is then reduced to an amino group, typically through catalytic hydrogenation (e.g., using a Raney nickel catalyst and hydrogen gas) or by using a reducing agent like iron powder in an acidic medium.

-

Salt Formation: The resulting procaine base is then treated with hydrochloric acid to form the more stable and water-soluble procaine hydrochloride salt.

Synthesis of this compound

The synthesis of this compound also starts with a derivative of p-aminobenzoic acid:

-

Amidation: 4-Aminobenzoyl chloride is reacted with N,N-diethylethylenediamine. The highly reactive acid chloride readily forms an amide bond with the primary amine of the diamine.

-

Salt Formation: The resulting procainamide base is then treated with hydrochloric acid to yield this compound.

Alternatively, a method starting from p-aminobenzoic acid involves activating the carboxylic acid (e.g., using a coupling agent) before reacting it with N,N-diethylethylenediamine.

Experimental Workflow: Comparative Synthesis

Caption: Comparative synthesis workflows for procaine and procainamide.

Experimental Protocols for Differentiation

Several analytical techniques can be employed to differentiate between procainamide and procaine, primarily by identifying the characteristic amide and ester functional groups.

Spectroscopic Analysis

4.1.1. Infrared (IR) Spectroscopy

-

Objective: To distinguish between the amide and ester functional groups based on their characteristic vibrational frequencies.

-

Methodology:

-

Prepare samples of this compound and procaine hydrochloride as KBr pellets or as thin films on a suitable IR-transparent window.

-

Acquire the IR spectra over a range of 4000-400 cm⁻¹.

-

-

Expected Results:

-

This compound: The IR spectrum will show characteristic amide bands, including N-H stretching vibrations (around 3400-3200 cm⁻¹), the amide I band (C=O stretch, around 1650 cm⁻¹), and the amide II band (N-H bend, around 1550 cm⁻¹).

-

Procaine Hydrochloride: The IR spectrum will exhibit a characteristic ester C=O stretching vibration at a higher frequency than the amide C=O, typically around 1720 cm⁻¹. The N-H stretching vibrations of the primary aromatic amine will also be present.

-

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To differentiate the two compounds based on the chemical shifts of protons and carbons adjacent to the amide and ester linkages.

-

Methodology:

-

Dissolve accurately weighed samples of this compound and procaine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

-

Expected Results:

-

¹H NMR: The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen of the amide in procainamide will differ from those adjacent to the oxygen of the ester in procaine. Specifically, the -CH₂-N- protons in procainamide will typically appear at a different chemical shift compared to the -CH₂-O- protons in procaine.

-

¹³C NMR: The most significant difference will be in the chemical shift of the carbonyl carbon. The amide carbonyl carbon of procainamide will resonate at a different field (typically more upfield) compared to the ester carbonyl carbon of procaine.[5][6][7][8][9][10][11][12][13][14][15][16]

-

4.1.3. Mass Spectrometry (MS)

-

Objective: To distinguish the two compounds based on their molecular weights and fragmentation patterns.

-

Methodology:

-

Introduce dilute solutions of this compound and procaine hydrochloride into a mass spectrometer using a suitable ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the full scan mass spectra and tandem mass spectra (MS/MS) of the molecular ions.

-

-

Expected Results:

-

Molecular Ion: The molecular weights of the free bases are slightly different (procainamide: 235.17 g/mol , procaine: 236.15 g/mol ), which can be resolved by high-resolution mass spectrometry.[4]

-

Fragmentation Pattern: The fragmentation patterns will be distinct due to the different linkages. Procainamide will likely show fragmentation characteristic of amides, while procaine will exhibit fragmentation typical of esters. For example, a common fragmentation for procaine would be the loss of the diethylaminoethyl group.[6][17]

-

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify procainamide and procaine in a mixture.

-

Methodology:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 280 nm).

-

-

Expected Results: Due to the differences in their polarity (amides are generally more polar than esters), procainamide and procaine will have different retention times on a reversed-phase HPLC column, allowing for their effective separation and quantification.

Experimental Workflow: Analytical Differentiation

Caption: Workflow for the analytical differentiation of procainamide and procaine.

Metabolism

The metabolic pathways of procainamide and procaine are fundamentally different and are a direct consequence of their distinct chemical linkages.

Procaine Metabolism

Procaine is rapidly metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis of its ester bond.[1] This enzymatic cleavage yields two primary metabolites:

-

para-Aminobenzoic acid (PABA): This metabolite is responsible for the allergic reactions sometimes associated with ester-type local anesthetics.

-

Diethylaminoethanol (DEAE): This metabolite also possesses some pharmacological activity.

The rapid hydrolysis of procaine is the primary reason for its short duration of action as a local anesthetic.

Procainamide Metabolism

In contrast, the amide bond of procainamide is much more resistant to hydrolysis. Its metabolism occurs primarily in the liver via two main pathways:

-

N-acetylation: The primary metabolic route for procainamide is acetylation of the aromatic amino group by the enzyme N-acetyltransferase 2 (NAT2) to form N-acetylprocainamide (NAPA).[1] NAPA is an active metabolite that also possesses antiarrhythmic properties. The rate of acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.

-

Oxidation: A smaller fraction of procainamide is metabolized by cytochrome P450 enzymes (primarily CYP2D6) to form oxidative metabolites.[18]

The slower metabolism of procainamide results in a longer half-life, making it suitable for systemic administration to manage cardiac arrhythmias.

Signaling Pathway: Comparative Metabolism

Caption: Comparative metabolic pathways of procaine and procainamide.

Conclusion

The substitution of an ester linkage in procaine with an amide linkage in procainamide represents a classic example of how a subtle structural modification can lead to vastly different pharmacological agents. This single chemical change enhances the stability of procainamide, protecting it from rapid hydrolysis and enabling its use as a systemic antiarrhythmic drug. Conversely, the labile ester bond in procaine dictates its rapid metabolism and confines its application to local anesthesia. A thorough understanding of these fundamental chemical differences is crucial for researchers and professionals involved in the design, development, and analysis of new therapeutic agents, as it underscores the critical relationship between chemical structure, stability, metabolism, and pharmacological activity.

References

- 1. Procainamide - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H22ClN3O | CID 66068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. supplybenzocaine.co.uk [supplybenzocaine.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. Procaine(59-46-1) 13C NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Procaine hydrochloride(51-05-8) 1H NMR [m.chemicalbook.com]

- 13. Procaine Hydrochloride | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Procaine and procainamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of procaine and procainamide as derivatizing co-matrices for the analysis of oligosaccharides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Activity of N-acetylprocainamide (NAPA)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylprocainamide (B1201580) (NAPA), or acecainide, is the primary and pharmacologically active metabolite of procainamide (B1213733), a Class Ia antiarrhythmic agent.[1][2] Procainamide is metabolized in the liver via N-acetyltransferase II, an enzyme that exhibits genetic polymorphism, leading to "rapid" and "slow" acetylator phenotypes in the population.[1] Unlike its parent compound, which primarily acts as a sodium channel blocker, NAPA is predominantly classified as a Class III antiarrhythmic agent, exerting its effects by blocking potassium channels.[2][3] This distinction in mechanism leads to different electrophysiological profiles and clinical considerations. NAPA's longer half-life compared to procainamide necessitates careful monitoring, especially in patients with renal impairment where it can accumulate to toxic levels.[4][5]

This guide provides a comprehensive overview of the pharmacological activity of NAPA, focusing on its pharmacokinetics, pharmacodynamics, mechanism of action, and the experimental methodologies used for its characterization.

Pharmacokinetics of N-acetylprocainamide (NAPA)

NAPA's pharmacokinetic profile is distinct from its parent drug, procainamide, most notably its longer elimination half-life, which has implications for dosing and potential for accumulation.[4] Oral absorption of NAPA is generally high, exceeding 80%.[5] A significant portion of the drug is excreted unchanged in the urine, making renal function a critical determinant of its clearance.[5]

Table 1: Summary of NAPA Pharmacokinetic Parameters in Adults with Normal Renal Function

| Parameter | Value | Reference |

| Bioavailability (Oral) | >80% | [5] |

| Elimination Half-life (t½) | 4.3 - 15.1 hours (mean ~7.5-10.7 hours) | [5][6][7] |

| Half-life in Renal Failure | Up to 42 hours (functionally anephric) | [5] |

| Volume of Distribution (Vd) | 1.25 - 1.37 L/kg | [8][9] |

| Total Body Clearance | 2.08 - 3.28 mL/min/kg | [5] |

| Protein Binding | ~10% | [2][5] |

| Primary Route of Elimination | Renal (59-89% excreted unchanged) | [5] |

| Metabolism | Minor deacetylation back to procainamide | [5] |

Metabolism: Procainamide to NAPA

The conversion of procainamide to NAPA is a critical step influencing the overall therapeutic and toxic effects during procainamide therapy. This biotransformation is catalyzed by the hepatic enzyme N-acetyltransferase 2 (NAT2).

Caption: Metabolic conversion of procainamide to NAPA via the NAT2 enzyme.

The activity of the NAT2 enzyme is genetically determined, leading to two primary phenotypes:

-

Slow Acetylators: These individuals metabolize procainamide more slowly, leading to higher parent drug concentrations relative to NAPA.

-

Rapid Acetylators: These individuals convert procainamide to NAPA more quickly, resulting in higher NAPA-to-procainamide ratios.[1] An acetylator ratio (NAPA/procainamide) at steady-state of 1.2 or greater suggests a rapid acetylator phenotype.[1]

Pharmacodynamics and Electrophysiological Activity

NAPA's primary antiarrhythmic activity stems from its effects on cardiac action potential repolarization. As a Class III agent, its main effect is to prolong the action potential duration (APD) and the effective refractory period (ERP) by blocking potassium channels.[2][3] This is in contrast to procainamide (Class Ia), which primarily slows conduction velocity by blocking sodium channels.[3][10]

Effects on the Cardiac Action Potential

The cardiac action potential is a sequence of ion channel activities that dictates myocardial contraction. NAPA primarily targets Phase 3, the repolarization phase.

Caption: NAPA's primary effect on Phase 3 of the cardiac action potential.

While widely accepted as a Class III agent, some studies, particularly in species other than dogs, have shown that NAPA can also exhibit Class Ia properties by affecting cardiac sodium channels, especially at higher concentrations.[11][12] However, its effect on sodium channels and, consequently, the QRS duration is significantly weaker than that of procainamide.[11][13] The most consistent electrocardiographic effect of NAPA is the prolongation of the QT interval.[6][14][15]

Table 2: Summary of NAPA's Electrophysiological Effects

| Parameter | Effect | Clinical Manifestation | Reference |

| Action Potential Duration (APD) | Prolongs | Lengthens QT interval | [3][16] |

| Effective Refractory Period (ERP) | Increases | Suppresses re-entrant tachyarrhythmias | [2][16] |

| QTc Interval | Prolongs (dose-dependent) | Increased risk of Torsades de Pointes | [6][8][13][14][17] |

| QRS Duration | Minimal to no change | Differentiates it from Procainamide | [6][13][15] |

| His-Purkinje System | Depressive effects in some patients | Potential for conduction disturbances | [15] |

| AV Nodal Conduction | No discernible effect | - | [15] |

Mechanism of Action

NAPA's antiarrhythmic properties are primarily attributed to the blockade of the rapid component of the delayed rectifier potassium current (IKr). This current is crucial for the repolarization (Phase 3) of the cardiac action potential.[10] By inhibiting IKr, NAPA delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the duration of the action potential.[2] This increase in APD leads to a corresponding increase in the effective refractory period, making the myocardial tissue less susceptible to premature stimuli and interrupting re-entrant circuits that sustain many tachyarrhythmias.[2][3]

While its main target is the potassium channel, evidence suggests NAPA can also interact with sodium channels, though with much lower potency than procainamide.[11][12] This may contribute to its antiarrhythmic effect but is not considered its primary mechanism.

Experimental Protocols

The characterization of NAPA's activity has been achieved through various in vivo and in vitro experimental models. The following are descriptions of the core methodologies cited in the literature.

In Vivo Electrophysiology Studies (Programmed Electrical Stimulation)

Programmed Electrical Stimulation (PES) is a clinical and research tool used to assess the electrophysiological properties of the heart and the inducibility of arrhythmias.

-

Objective: To evaluate the efficacy of a drug in preventing the initiation of sustained ventricular tachycardia (VT).

-

Methodology:

-

Baseline Study: Catheters with electrodes are positioned in the heart, typically the right atrium and right ventricle. A series of programmed electrical stimuli (e.g., burst pacing, premature extrastimuli) are delivered to try and induce VT.

-

Drug Administration: The subject receives an intravenous infusion of NAPA (e.g., a loading dose of 18-20 mg/kg over 20 minutes) to achieve therapeutic plasma concentrations.[15][18]

-

Post-Drug Study: The stimulation protocol is repeated.

-

Endpoint: Efficacy is determined if VT is no longer inducible after drug administration. Intracardiac electrograms are recorded throughout to measure intervals such as AH (atrioventricular nodal conduction) and HV (His-Purkinje conduction).[15][18]

-

Caption: Workflow for a Programmed Electrical Stimulation (PES) study.

In Vitro Cardiac Action Potential Recording

This method allows for direct measurement of a drug's effect on the action potential of isolated cardiac tissue.

-

Objective: To determine the effect of NAPA on action potential parameters like maximum upstroke velocity (Vmax) and half-decay time (HDT) or action potential duration (APD).

-

Methodology:

-

Tissue Preparation: A section of cardiac tissue, such as a guinea pig papillary muscle, is isolated and placed in a tissue bath perfused with a physiological salt solution (e.g., Tyrode's solution) and oxygenated.[11][12]

-

Electrode Impalement: A sharp glass microelectrode is used to impale a single cardiomyocyte to record the intracellular transmembrane potential.

-

Stimulation: The tissue is stimulated at a constant frequency to elicit regular action potentials.

-

Data Acquisition: Baseline action potentials are recorded. Vmax (reflecting sodium channel activity) and APD/HDT (reflecting potassium channel activity) are measured.[11]

-

Drug Perfusion: The tissue is then perfused with a solution containing a known concentration of NAPA.

-

Endpoint: Changes in Vmax and APD/HDT in the presence of NAPA are recorded and compared to baseline to classify the drug's electrophysiological effects.[11][12]

-

Ion Channel Studies (Patch-Clamp Technique)

While not explicitly detailed in the provided search results for NAPA, the patch-clamp technique is the gold standard for studying a drug's direct effect on specific ion channels (e.g., hERG channels, which conduct IKr). This technique involves isolating a single ion channel on a cardiomyocyte membrane and measuring the electrical current that flows through it in the presence and absence of the drug, providing definitive evidence of channel blockade.

Clinical Considerations and Therapeutic Monitoring

The clinical use of NAPA (or procainamide) requires careful patient monitoring due to its narrow therapeutic index and risk of proarrhythmia, particularly QT prolongation and Torsades de Pointes.[14][17][19] Monitoring is especially crucial in patients with renal insufficiency, where NAPA's reduced clearance can lead to rapid accumulation and toxicity.[5][20]

Table 3: Therapeutic and Toxic Plasma Concentrations of NAPA

| Concentration Type | Plasma Level (µg/mL) | Associated Effects | Reference |

| Therapeutic (Effective) | 10 - 30 | Suppression of ventricular arrhythmias. | [1] |

| Therapeutic (Observed Efficacy) | 9.4 - 25 | Suppression of ventricular premature beats. | [5][7] |

| Adverse Effects (Initial) | As low as 6.9 | Gastrointestinal and visual symptoms. | [6] |

| Toxic | > 30 (combined with Procainamide) | Increased risk of proarrhythmia (e.g., Torsades de Pointes). | [17] |

Conclusion